1H-pyrazol-1-ol

Overview

Description

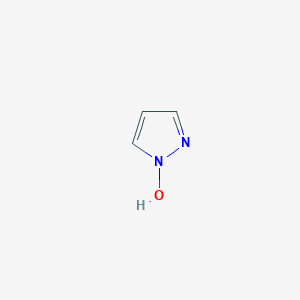

1H-Pyrazol-1-ol is a heterocyclic compound characterized by a five-membered ring containing two adjacent nitrogen atoms and an oxygen atom attached to one of the nitrogen atoms. This compound is a derivative of pyrazole, which is known for its diverse applications in various fields, including medicinal chemistry, agriculture, and material science.

Mechanism of Action

Target of Action

1H-Pyrazol-1-ol, a derivative of Pyrazole, has been found to interact with several targets. The primary targets include Estrogen receptor alpha , Estrogen receptor beta , and Alcohol dehydrogenase 1C . These receptors play crucial roles in various biological processes. For instance, Estrogen receptors are involved in the regulation of eukaryotic gene expression and affect cellular proliferation and differentiation in target tissues .

Mode of Action

For instance, it has been suggested that the antagonism of transient receptor potential vanilloid subtype 1 (TRPV-1) seems to be optimized by certain substitutions at the N1 position of the pyrazole C-region . This interaction could modulate the activity of these receptors, influencing various physiological processes.

Biochemical Pathways

Pyrazole derivatives have been associated with a wide range of pharmacological activities, suggesting that they may interact with multiple biochemical pathways

Pharmacokinetics

It’s known that these properties can significantly impact a compound’s bioavailability and therapeutic efficacy

Result of Action

Pyrazole derivatives have been associated with a wide range of biological activities, including antimicrobial , antileishmanial , and antimalarial activities . These activities suggest that this compound could have significant effects at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrazol-1-ol can be synthesized through several methods. One common approach involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . Another method includes the cycloaddition of 1,3-dipoles to dipolarophiles . These reactions typically require specific catalysts and solvents to proceed efficiently.

Industrial Production Methods: Industrial production of this compound often involves the use of high-throughput synthesis techniques to ensure scalability and cost-effectiveness. The choice of catalysts, reaction conditions, and purification methods are optimized to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrazol-1-ol undergoes various chemical reactions, including:

Oxidation: This reaction can convert this compound into its corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the pyrazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions include various substituted pyrazoles, which can exhibit different biological and chemical properties depending on the nature of the substituents .

Scientific Research Applications

1H-Pyrazol-1-ol has a wide range of applications in scientific research:

Comparison with Similar Compounds

1H-Pyrazole: Lacks the hydroxyl group present in 1H-Pyrazol-1-ol, leading to different chemical properties and reactivity.

1,3,5-Trisubstituted-1H-Pyrazole: Contains additional substituents that can significantly alter its chemical behavior and applications.

1H-Pyrazolo[3,4-b]pyridine: A fused heterocyclic compound with distinct biological activities and synthetic routes.

Uniqueness: this compound is unique due to the presence of the hydroxyl group, which imparts specific chemical reactivity and potential for hydrogen bonding. This feature makes it a valuable intermediate in the synthesis of various bioactive molecules and materials with unique properties .

Biological Activity

1H-Pyrazol-1-ol is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the various pharmacological properties of this compound, including its synthesis, mechanisms of action, and therapeutic potential.

Overview of this compound

This compound is a heterocyclic organic compound characterized by a five-membered ring containing two nitrogen atoms. Its structural versatility allows for the modification of its chemical properties, leading to a wide array of biological activities.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain pyrazole derivatives are effective against various bacterial strains, including E. coli and Staphylococcus aureus, as well as fungal pathogens like Aspergillus niger .

2. Anti-inflammatory Properties

Compounds based on this compound have been reported to possess anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). A study highlighted the efficacy of specific pyrazole derivatives in reducing carrageenan-induced edema in animal models, indicating their potential as analgesics and anti-inflammatory agents .

3. Antitumor Activity

Several studies have investigated the antitumor potential of this compound derivatives. For example, compounds have shown inhibitory effects on the epidermal growth factor receptor (EGFR), with IC50 values comparable to those of known anticancer drugs . These findings suggest that pyrazole derivatives could serve as lead compounds in cancer therapy.

4. Neuroprotective Effects

Recent research has explored the neuroprotective properties of this compound, particularly in models of ischemic stroke. Compounds derived from pyrazoles have been shown to reduce neuronal damage and improve functional outcomes in animal models .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound and its derivatives typically involves cyclization reactions of hydrazines with carbonyl compounds or other electrophiles. The structure-activity relationship (SAR) studies reveal that modifications at specific positions on the pyrazole ring can significantly influence biological activity.

| Modification | Biological Activity | Reference |

|---|---|---|

| Substitution at C3 | Enhanced antimicrobial activity | |

| Alkylation at N1 | Increased anti-inflammatory potency | |

| Aromatic ring addition | Improved antitumor efficacy |

Case Studies

Several notable case studies highlight the biological activity of this compound:

Case Study 1: Antimicrobial Efficacy

A series of synthesized 3-substituted phenyl pyrazole derivatives were tested against Mycobacterium tuberculosis (MTB). One compound exhibited over 98% inhibition at a concentration significantly lower than standard antibiotics .

Case Study 2: Anti-inflammatory Activity

In a controlled study involving carrageenan-induced paw edema in rats, a specific pyrazole derivative demonstrated comparable efficacy to indomethacin, suggesting its potential for treating inflammatory conditions .

Case Study 3: Antitumor Properties

Research on pyrazole derivatives targeting EGFR revealed IC50 values as low as 0.07 µM, indicating strong potential for development as targeted cancer therapies .

Properties

IUPAC Name |

1-hydroxypyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2O/c6-5-3-1-2-4-5/h1-3,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVCIPIYWPSPRFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40966651 | |

| Record name | 1H-Pyrazol-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40966651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81945-73-5, 52277-85-7 | |

| Record name | 1-Hydroxypyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81945-73-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazolol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052277857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hydroxy-1H-pyrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081945735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrazol-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40966651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-hydroxy-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.573 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-pyrazolol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.536 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.